2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[2-chloro-4-(dimethylamino)-5-nitrophenyl]methylidene}acetohydrazide
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Overview
Description
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[2-CHLORO-4-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of benzodiazole and oxadiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of multiple functional groups, such as amino, nitro, and chloro groups, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[2-CHLORO-4-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile oxide under basic conditions.
Coupling of Benzodiazole and Oxadiazole: The benzodiazole and oxadiazole moieties are then coupled using a suitable linker, such as an acyl chloride, under basic conditions.
Introduction of the Amino, Nitro, and Chloro Groups: The functional groups are introduced through selective nitration, chlorination, and amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies. Its structural complexity allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. The presence of the benzodiazole and oxadiazole moieties suggests potential activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[2-CHLORO-4-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[2-CHLORO-4-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE]HYDRAZINE
- **2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[2-CHLORO-4-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE]THIOHYDRAZIDE
Uniqueness
The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[2-CHLORO-4-(DIMETHYLAMINO)-5-NITROPHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features. The presence of both benzodiazole and oxadiazole moieties, along with the amino, nitro, and chloro groups, provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.
Properties
Molecular Formula |
C20H18ClN9O4 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[2-chloro-4-(dimethylamino)-5-nitrophenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H18ClN9O4/c1-28(2)15-8-12(21)11(7-16(15)30(32)33)9-23-25-17(31)10-29-14-6-4-3-5-13(14)24-20(29)18-19(22)27-34-26-18/h3-9H,10H2,1-2H3,(H2,22,27)(H,25,31)/b23-9+ |
InChI Key |
WKHCTLNTGSVQKI-NUGSKGIGSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C(=C1)Cl)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C(=C1)Cl)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)[N+](=O)[O-] |
Origin of Product |
United States |
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